4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole
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Overview
Description
4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a cyclopropylmethyl halide, followed by its reaction with an azide to form the triazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced techniques like microwave-assisted synthesis to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted triazoles, while oxidation can produce triazole N-oxides .
Scientific Research Applications
4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound without the cyclopropyl and chloromethyl groups.
4-Methyl-1,2,3-triazole: Similar structure but lacks the cyclopropyl and chloromethyl groups.
Cyclopropylmethyl triazole: Contains the cyclopropyl group but lacks the chloromethyl group.
Uniqueness
4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole is unique due to its combination of a cyclopropyl group, a chloromethyl group, and a triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler triazoles, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H12ClN3 |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-[[1-(chloromethyl)cyclopropyl]methyl]-2-methyltriazole |
InChI |
InChI=1S/C8H12ClN3/c1-12-10-5-7(11-12)4-8(6-9)2-3-8/h5H,2-4,6H2,1H3 |
InChI Key |
KQXFLBPTFHEYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=CC(=N1)CC2(CC2)CCl |
Origin of Product |
United States |
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